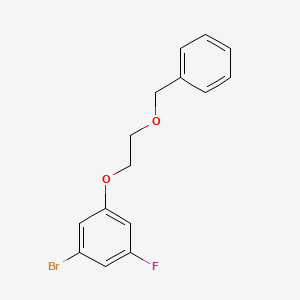
1-(2-(Benzyloxy)ethoxy)-3-bromo-5-fluorobenzene
Descripción general
Descripción
The compound “1-(2-(Benzyloxy)ethoxy)-3-bromo-5-fluorobenzene” is an organic compound containing a benzene ring, an ether group, a bromine atom, and a fluorine atom. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electron-withdrawing nature of the bromine and fluorine atoms, and the electron-donating nature of the benzyloxy and ethoxy groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The bromine atom might be replaced in a nucleophilic substitution reaction . The benzyloxy group could potentially be cleaved under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ether group could impact its solubility, while the halogen atoms could influence its reactivity .Aplicaciones Científicas De Investigación
Synthesis and Binding Studies
The compound has been utilized in the synthesis of novel antiestrogenic agents. For example, a study focused on creating a nonisomerizable antiestrogen with a seven-membered ring, structurally related to tamoxifen. This compound demonstrated comparable binding affinities for estrogen receptors and similar inhibitory activity against human breast tumor cells in vitro as tamoxifen. The study highlighted the compound's potential in antiestrogenic therapy and its structural relationship to existing drugs, providing valuable insights into drug design and receptor interactions (McCague et al., 1986).
Electrochemical Fluorination Studies
Research has also delved into the electrochemical fluorination of aromatic compounds, where the compound under discussion might serve as an intermediate or reactant. Studies have explored side reactions during the fluorination of halobenzenes, revealing insights into the formation of various fluorinated compounds and the mechanisms involved. These studies are crucial for understanding the complex reactions and product distributions in electrochemical fluorination processes (Horio et al., 1996).
Synthesis of Cardiovascular Agents
The compound has been implicated in the synthesis of fluorinated benzothiazepines, potential cardiovascular agents. The study synthesized these compounds by reacting aminobenzenethiols with fluorinated benzoyl-2-propenoic acids, showcasing the compound's role in creating therapeutically significant molecules (Pant et al., 1997).
Palladium-Catalyzed Reactions
Furthermore, research into palladium-catalyzed carbonylative reactions of halobenzenes, potentially involving compounds like 1-(2-(Benzyloxy)ethoxy)-3-bromo-5-fluorobenzene, has shown the compound's applicability in synthesizing heterocycles. This area of study is significant for creating compounds with potential applications in pharmaceuticals and materials science (Chen et al., 2014).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in the synthesis of anti-tubercular agents . Therefore, it’s plausible that this compound could also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions . In these reactions, the compound could act as an organoboron reagent, participating in carbon-carbon bond-forming reactions .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling reactions, it may influence pathways involving carbon-carbon bond formation .
Pharmacokinetics
Similar compounds have been used in the synthesis of protacs , which are designed to have favorable pharmacokinetic properties.
Result of Action
Given its potential use in suzuki–miyaura coupling reactions, it may contribute to the formation of new carbon-carbon bonds, potentially leading to the synthesis of new compounds .
Action Environment
It’s worth noting that environmental factors can significantly influence the effectiveness of chemical reactions . Factors such as temperature, pH, and the presence of other chemicals could potentially influence the compound’s action.
Análisis Bioquímico
Biochemical Properties
1-(2-(Benzyloxy)ethoxy)-3-bromo-5-fluorobenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in catalytic protodeboronation reactions, which are essential for the functionalization of organic molecules . It interacts with enzymes such as cytochrome P450, which catalyzes oxidation reactions, and other proteins involved in metabolic pathways . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, leading to changes in the activity of the target biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions ultimately result in alterations in cellular function and biochemical processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits varying degrees of stability under different experimental conditions . Over time, it may undergo degradation, leading to the formation of metabolites that can have distinct biochemical properties. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell survival . At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, it undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by enzymes such as cytochrome P450 . In phase II reactions, it undergoes conjugation with molecules like glucuronic acid, sulfate, and glutathione, leading to the formation of more water-soluble metabolites that can be excreted from the body . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate its distribution within the cell, influencing its localization and activity . The transport and distribution of this compound are essential for understanding its pharmacodynamics and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
1-bromo-3-fluoro-5-(2-phenylmethoxyethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFO2/c16-13-8-14(17)10-15(9-13)19-7-6-18-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEPTJKFHZFIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Azabicyclo[3.2.1]octane-8-carbonitrile hydrochloride](/img/structure/B1381806.png)
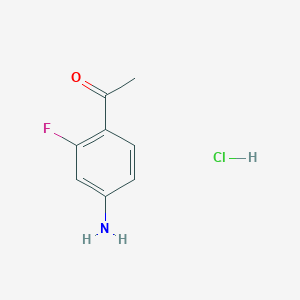
![4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1381810.png)
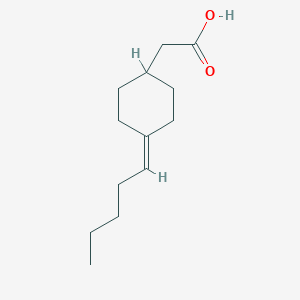
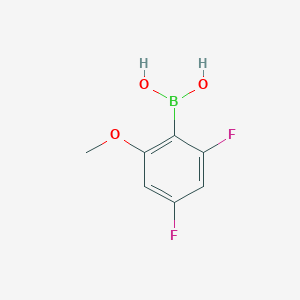
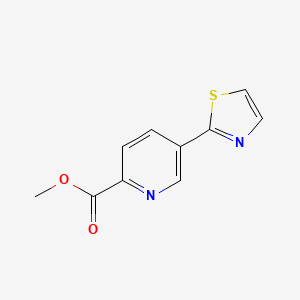
![tert-butyl N-[(2R)-azetidin-2-ylmethyl]carbamate hydrochloride](/img/structure/B1381816.png)
![tert-Butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1381817.png)
![3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381819.png)
![7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate](/img/structure/B1381821.png)


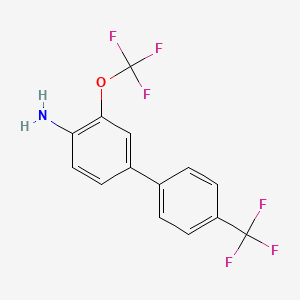
![5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1381829.png)
